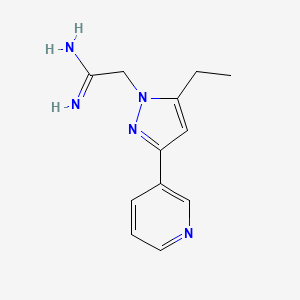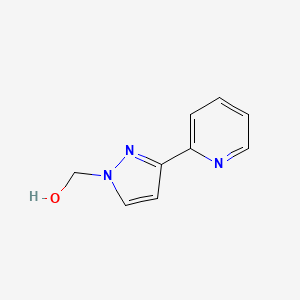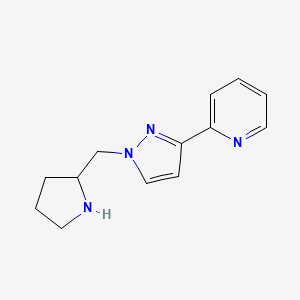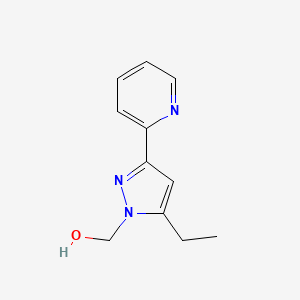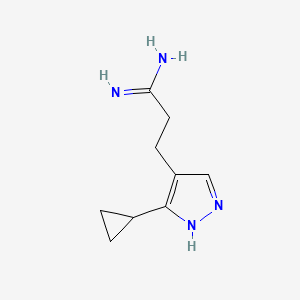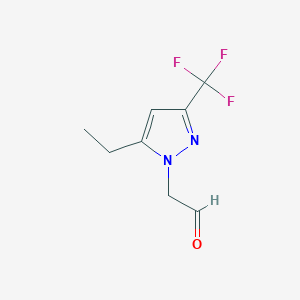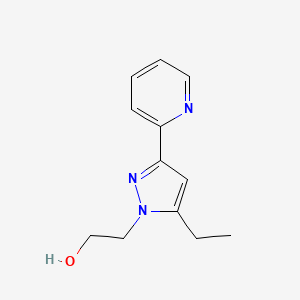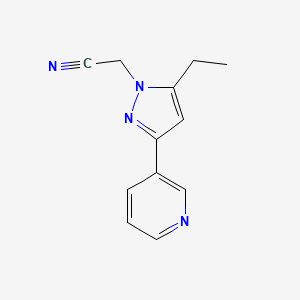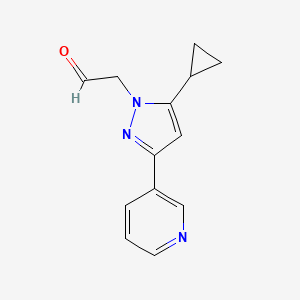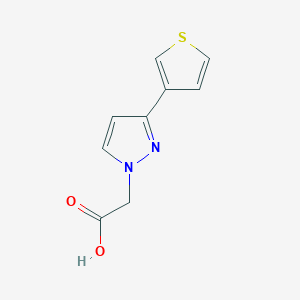
2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid
説明
Thiophene-3-acetic acid is an organosulfur compound with the formula HO2CCH2C4H3S . It is a white solid and is one of two isomers of thiophene acetic acid . Thiophene-3-acetic acid has attracted attention as a precursor to functionalized derivatives of polythiophene .
Synthesis Analysis
A novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .
Molecular Structure Analysis
The compound N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing of this compound is stabilized by C−H···N and N−H···N hydrogen bonds .
Chemical Reactions Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .
Physical And Chemical Properties Analysis
Thiophene-3-acetic acid has a molar mass of 142.18 g/mol and appears as a colorless or white solid . It has a density of 1.336 g/cm3 and a melting point of 79–80 °C .
科学的研究の応用
Corrosion Inhibition
Pyrazoline derivatives, including those related to 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid, have been evaluated as corrosion inhibitors for mild steel in acidic media. Experimental and theoretical approaches demonstrate high inhibition efficiency, with adsorption obeying the Langmuir adsorption isotherm. These compounds behave as mixed-type inhibitors and exhibit excellent corrosion inhibition performance, supported by electrochemical, scanning electron microscopy, and computational studies (Lgaz et al., 2018; Lgaz et al., 2020).
Material Science
In material science, pyrazoline and thiophene derivatives have been incorporated into conducting polymers. These materials are utilized in electrochemical sensors, demonstrating the potential for biological recognition and electrochemical signal detection. The studies highlight the synthesis, characterization, and application of these conducting polymers in detecting biological molecules (Cha et al., 2003; Bingöl et al., 2005).
Catalysis
Silver complexes based on ester derivatives of bis(pyrazol-1-yl)acetate ligands, related to 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid, have shown significant antitumor activity, especially against small-cell lung carcinoma (SCLC) cells. These complexes are highlighted for their potential as chemotherapeutic tools, with studies indicating their ability to target Thioredoxin (TrxR), inducing cancer cell death through apoptosis (Pellei et al., 2023).
Biomedical Research
Thiophene-based heterocyclic compounds have been synthesized and evaluated for their enzyme inhibitory activities, showing promising results as anti-inflammatory and radical scavenging agents. Structural modeling and docking studies indicate significant interactions at enzyme active sites, suggesting these compounds as potential therapeutic agents (Cetin et al., 2021).
作用機序
Target of action
The compound belongs to the class of thiophene derivatives. Thiophene derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels, depending on their specific structures and functional groups .
Mode of action
The interaction of thiophene derivatives with their targets can lead to changes in the target’s function, which can result in therapeutic effects. The exact mode of action would depend on the specific target and the structure of the compound .
Biochemical pathways
Thiophene derivatives can affect various biochemical pathways depending on their specific targets. For example, some thiophene derivatives are known to inhibit enzymes involved in inflammatory responses .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of thiophene derivatives can vary widely depending on their specific structures. Factors such as solubility, stability, and molecular size can influence these properties .
Result of action
The molecular and cellular effects of thiophene derivatives can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and survival .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiophene derivatives .
将来の方向性
Thiophene derivatives have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore the synthesis and applications of these compounds.
特性
IUPAC Name |
2-(3-thiophen-3-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-9(13)5-11-3-1-8(10-11)7-2-4-14-6-7/h1-4,6H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNIVJDETPKUSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C2=CSC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



